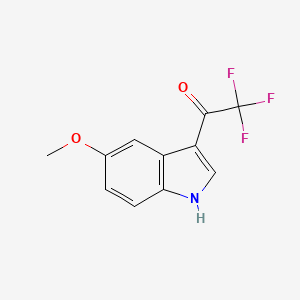

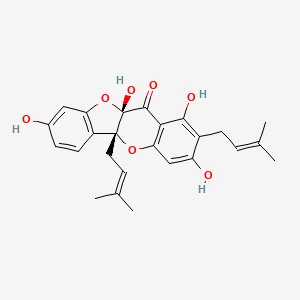

![molecular formula C13H11N5O B2431657 N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415632-61-8](/img/structure/B2431657.png)

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the development of various drugs due to their diverse bioactivity .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be facilitated by microwave irradiation, which offers greater selectivity and rapid synthesis .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions for functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Modification for Metabolic Stability : One study discusses the modification of imidazo[1,2-a]pyrimidine, a structure similar to N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide, to improve its metabolic stability. This is crucial for drug development, particularly in targeting androgen receptors in prostate cancer treatments (Linton et al., 2011).

Synthesis and Structural Analysis : Another research focuses on the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which are chemically related to the compound . The study explores the interaction of aminopyridines with imidazolide and uses techniques like X-ray diffraction and 1H-NMR spectroscopy for structural confirmation (Ukrainets et al., 2019).

Role in Inhibiting Tyk2 JH2 : Imidazo[1,2-b]pyridazine derivatives, closely related to the compound , have been identified as potent and selective inhibitors of Tyk2 JH2, an important enzyme in immunological response. These derivatives demonstrate improved metabolic stability and potential for treating inflammatory diseases (Liu et al., 2019).

Antiviral Applications : Research on imidazo[1,2-b]pyridazine nucleus compounds has shown significant antiviral activity against human picornaviruses, suggesting potential applications in developing antiviral agents (Hamdouchi et al., 2003).

Antimicrobial Activity : N-arylimidazo[1,2-a]pyrazine-2-carboxamides, synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid, have shown promising antimicrobial activity. This indicates the potential use of similar compounds, like N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide, in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Amyloid Plaque Binding : Imidazo[1,2-b]pyridazine derivatives have been evaluated for their binding to amyloid plaques, which is crucial in Alzheimer's research. These findings highlight the potential of similar compounds in developing diagnostic tools or treatments for neurodegenerative diseases (Zeng et al., 2010).

Propriétés

IUPAC Name |

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c1-9-4-5-14-11(8-9)16-13(19)10-2-3-12-15-6-7-18(12)17-10/h2-8H,1H3,(H,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWRPQJFZPODMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

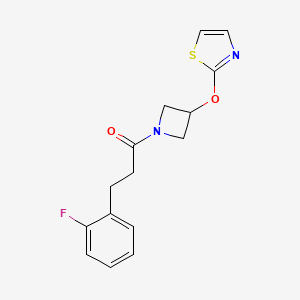

![N-(3-isopropoxypropyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2431580.png)

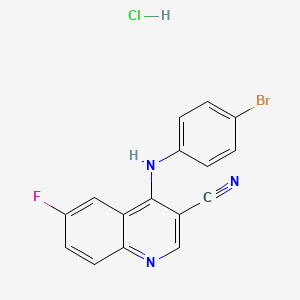

![N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2431581.png)

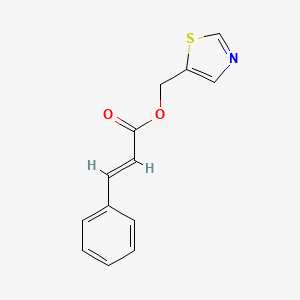

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-[4-(4-fluorophenyl)phenyl]methanone](/img/structure/B2431582.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2431584.png)

![2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2431590.png)

![7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2431593.png)

![ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431595.png)